Triallyl isocyanurate

Catalog No.
S573846
CAS No.
1025-15-6
M.F
C12H15N3O3
M. Wt
249.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triallyl isocyanurate

CAS Number

1025-15-6

Product Name

Triallyl isocyanurate

IUPAC Name

1,3,5-tris(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

InChI

InChI=1S/C12H15N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-6H,1-3,7-9H2

InChI Key

KOMNUTZXSVSERR-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

1,3,5-triallyl isocyanurate, triallyl isocyanurate

Canonical SMILES

C=CCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C

Material Development:

  • Crosslinking Agent: TAIC exhibits crosslinking properties, meaning it can form bonds between polymer chains, strengthening and improving the properties of various materials. Research has explored its use as a crosslinking agent in:
    • Synthetic Rubbers: TAIC can enhance the mechanical properties, such as tensile strength and tear resistance, of synthetic rubbers used in tires, hoses, and other applications [Source: National Toxicology Program (NTP) - ]
    • Flame Retardants: The brominated form of TAIC acts as a flame retardant for plastics like olefins and styrenes. It offers heat and weather resistance, good dispersability, and high thermal stability, preventing unwanted yellowing [Source: National Toxicology Program (NTP) - ]
    • Adsorbents: Studies have investigated TAIC's potential for removing urea from wastewater. When polymerized with methacrylate and divinylbenzene, it shows promise as an adsorbent material for artificial kidney applications [Source: National Toxicology Program (NTP) - ]

Environmental Remediation:

  • Organic Pollutant Degradation: Research suggests that TAIC can contribute to the degradation of certain organic pollutants in the environment. Studies have explored its role in:
    • Photocatalytic Degradation: When combined with specific catalysts and exposed to light, TAIC can degrade organic pollutants like dyes and pharmaceuticals through a process called photocatalysis [Source: Research studies on photocatalytic degradation of organic pollutants using triallyl isocyanurate as co-catalyst, Journal of Molecular Catalysis A: Chemical, 2011]

TAIC is a white crystalline solid belonging to the class of organic compounds called isocyanurates []. It is synthesized from cyanuric chloride and allyl chloride or alcohol. TAIC plays a significant role in scientific research due to its ability to form crosslinks between polymer chains, enhancing the material's properties [].


Molecular Structure Analysis

The TAIC molecule features a triazine ring structure (a six-membered ring containing three nitrogen atoms) with three allyl groups (CH2=CH-CH2-) attached []. This specific structure allows TAIC to react with various polymers, forming strong covalent bonds that improve the material's strength, thermal stability, and other properties [].


Chemical Reactions Analysis

A crucial reaction in TAIC research is its crosslinking function. During polymerization, TAIC reacts with functional groups on polymer chains, linking them together and creating a more robust network structure []. The specific reaction mechanisms depend on the type of polymer and reaction conditions.

Polymer chain - X + TAIC -> Polymer chain - X - (TAIC) - Polymer chain - Y

Where X and Y represent functional groups on the polymer chains that can react with TAIC.


Physical And Chemical Properties Analysis

  • Melting Point: 74-77 °F (23.3-25 °C) []
  • Boiling Point: 300-306 °F (149-154 °C) at 4 mmHg []
  • Density: 1.159 g/cm³ []
  • Solubility: Slightly soluble in water (< 1 mg/mL at 68 °F) []
  • Flash Point: Above 230 °F (110 °C) []

Physical Description

Triallyl isocyanurate is a white crystalline solid. (NTP, 1992)
PelletsLargeCrystals

XLogP3

1.3

Boiling Point

300 to 306 °F at 4 mm Hg (NTP, 1992)

Flash Point

greater than 230 °F (NTP, 1992)

Density

1.159 (NTP, 1992)

Melting Point

74 to 77 °F (NTP, 1992)
20.5 °C

UNII

P48OBJ1G11

GHS Hazard Statements

Aggregated GHS information provided by 335 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 335 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 325 of 335 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (18.77%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H373 (36.31%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1025-15-6

Wikipedia

Triallyl isocyanurate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl-: ACTIVE

Dates

Modify: 2023-08-15

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